molecular formula C20H14ClFN2O6S B2454811 N-[(1,3-Benzodioxol-5-yl)methyl]-4-chloro-N-(4-fluorophenyl)-3-nitrobenzenesulphonamide CAS No. 216501-69-8

N-[(1,3-Benzodioxol-5-yl)methyl]-4-chloro-N-(4-fluorophenyl)-3-nitrobenzenesulphonamide

Cat. No.: B2454811
CAS No.: 216501-69-8
M. Wt: 464.85
InChI Key: ZJTMRWPMAKTXOD-UHFFFAOYSA-N
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Description

N-[(1,3-Benzodioxol-5-yl)methyl]-4-chloro-N-(4-fluorophenyl)-3-nitrobenzenesulphonamide is a useful research compound. Its molecular formula is C20H14ClFN2O6S and its molecular weight is 464.85. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Bacterial Biofilm Inhibition

N-Alkyl/aralkyl-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-nitrobenzenesulfonamides have been synthesized and evaluated for their bacterial biofilm inhibition properties. These compounds, including variants of the N-(1,3-benzodioxol-5-ylmethyl)-4-chloro-N-(4-fluorophenyl)-3-nitrobenzenesulfonamide, exhibited inhibitory action against biofilms of bacterial strains like Escherichia coli and Bacillus subtilis. The synthesized molecules displayed mild cytotoxicity (Abbasi et al., 2020).

Chemoselective N-Acylation Reagents

A variety of N-acyl-N-(4-chlorophenyl)-4-nitrobenzenesulfonamides, which could be considered structurally related to N-(1,3-benzodioxol-5-ylmethyl)-4-chloro-N-(4-fluorophenyl)-3-nitrobenzenesulfonamide, have been developed as chemoselective N-acylation reagents. These compounds demonstrate selective protection of primary amines in the presence of secondary amines and efficient acylation reactions in water (Ebrahimi et al., 2015).

Advanced Intermediates for Synthesis of Nitrogenous Heterocycles

N-Benzyl-2-nitrobenzenesulfonamides, closely related in structure to N-(1,3-benzodioxol-5-ylmethyl)-4-chloro-N-(4-fluorophenyl)-3-nitrobenzenesulfonamide, undergo base-mediated intramolecular arylation to yield benzhydrylamines. These benzhydrylamines serve as advanced intermediates for the synthesis of nitrogenous heterocycles, showcasing the compound's utility in the creation of complex organic molecules (Kisseljova et al., 2014).

Antimicrobial and Anticancer Evaluation

A series of benzenesulfonamide derivatives, related to N-(1,3-benzodioxol-5-ylmethyl)-4-chloro-N-(4-fluorophenyl)-3-nitrobenzenesulfonamide, have been synthesized and evaluated for their in vitro antimicrobial and anticancer activities. These compounds demonstrated effective antimicrobial properties and exhibited anticancer activity, emphasizing their potential as therapeutic agents (Kumar et al., 2014).

Properties

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-4-chloro-N-(4-fluorophenyl)-3-nitrobenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14ClFN2O6S/c21-17-7-6-16(10-18(17)24(25)26)31(27,28)23(15-4-2-14(22)3-5-15)11-13-1-8-19-20(9-13)30-12-29-19/h1-10H,11-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJTMRWPMAKTXOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)CN(C3=CC=C(C=C3)F)S(=O)(=O)C4=CC(=C(C=C4)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14ClFN2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

464.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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